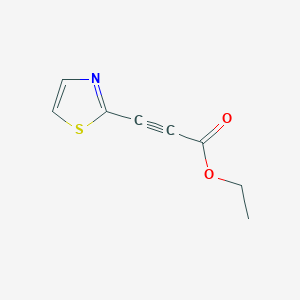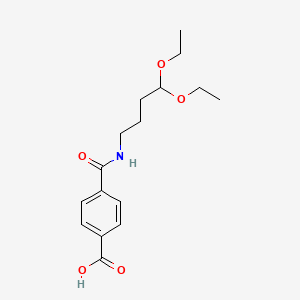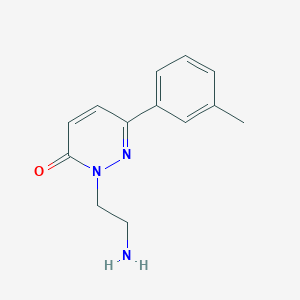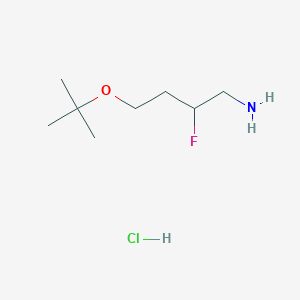![molecular formula C12H19N3O3 B1492312 3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid CAS No. 2097976-50-4](/img/structure/B1492312.png)
3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid
Übersicht
Beschreibung
3-(1-[(Diethylcarbamoyl)methyl]-1H-pyrazol-4-yl)propanoic acid, or DECAMP for short, is an organic compound that has been studied for its potential applications in scientific research. DECAMP is a carboxylic acid derivative of pyrazole, a five-membered ring heterocyclic compound that is found in many natural products. It is a versatile compound that can be used for various purposes in the laboratory, such as synthesis of other compounds or as a reagent in various chemical reactions. In
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding Studies
A study on related dihydropyridin derivatives, which are structurally similar to "3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid," highlights the importance of hydrogen bonding. The research revealed that hydrogen bonding influences the structural conformation of molecules, which is essential for understanding the chemical behavior and reactivity of such compounds. This has implications for designing compounds with specific properties, including enhanced stability and reactivity for various applications in medicinal chemistry and materials science (Dobbin et al., 1993).
Crystal Structure Determination
The synthesis and crystal structure analysis of pyrazolyl propanoic acid derivatives demonstrate their complex hydrogen bonding networks and unique crystalline structures. Such studies are crucial for the development of new materials with potential applications in catalysis, drug design, and the synthesis of novel organic compounds (Kumarasinghe et al., 2009).
Catalytic Applications
Research on sulfuric acid derivatives as recyclable catalysts for condensation reactions involving pyrazolone derivatives underscores the role of "3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid" related compounds in facilitating organic transformations. This catalytic activity is pivotal for synthesizing biologically active molecules and intermediates in pharmaceuticals, demonstrating the compound's relevance in green chemistry and sustainable processes (Tayebi et al., 2011).
Coordination Complexes and Polymers
The synthesis of coordination complexes from pyrazole-dicarboxylate acid derivatives, including those structurally related to "3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid," has been explored. These complexes have potential applications in creating materials with specific magnetic, optical, and structural properties. The ability to form mononuclear chelate complexes and hydrogen-bonded networks is particularly relevant for the development of novel materials with tailored properties (Radi et al., 2015).
Eigenschaften
IUPAC Name |
3-[1-[2-(diethylamino)-2-oxoethyl]pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-3-14(4-2)11(16)9-15-8-10(7-13-15)5-6-12(17)18/h7-8H,3-6,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVSUYONYUSXDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1492231.png)

amine hydrochloride](/img/structure/B1492233.png)
![(2E)-3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1492234.png)
![3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1492236.png)



![3-[(2-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1492245.png)
![3-[(3,3-Dimethylcyclobutyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1492246.png)



